molecular formula C20H16ClN3 B2945366 2-(6-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole CAS No. 339112-79-7

2-(6-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole

Cat. No. B2945366
CAS RN: 339112-79-7
M. Wt: 333.82
InChI Key: BLGYAYRHUBFXFJ-UHFFFAOYSA-N
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Description

2-(6-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole (CPMB) is a synthetic compound that has been used for various scientific research applications. CPMB is a heterocyclic compound with a substituted benzimidazole ring that is composed of a six-member ring with two nitrogen atoms, one chlorine atom, and three carbon atoms. It is an important synthetic molecule due to its wide range of applications and its ability to form stable complexes with other molecules.

Scientific Research Applications

Chemistry and Properties

A comprehensive review by Boča, Jameson, and Linert (2011) presents an extensive exploration into the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole), showcasing their preparation procedures, spectroscopic properties, structures, magnetic properties, and their potential in biological and electrochemical activities. This study highlights the promise of further investigation into analogues of such compounds, potentially including 2-(6-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole, for various scientific applications (Boča, Jameson, & Linert, 2011).

Optoelectronic Materials

Research by Lipunova et al. (2018) into quinazolines, a group of benzodiazines, outlines their significant role in medicinal chemistry and highlights the synthesis and application of derivatives for electronic devices, luminescent elements, and photoelectric conversion elements. Given the structural similarity, 2-(6-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole could also offer valuable insights for the creation of novel optoelectronic materials (Lipunova et al., 2018).

Pharmaceutical Impurities

Saini et al. (2019) reviewed novel synthesis methods for pharmaceutical impurities of proton pump inhibitors, emphasizing the development of omeprazole and related compounds. This review provides a pathway for understanding the synthesis processes that might relate to or impact the production and study of 2-(6-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole and its potential impurities in pharmaceutical applications (Saini et al., 2019).

Anticancer Potential

Akhtar et al. (2019) explored the design and synthesis of benzimidazole derivatives as anticancer agents, highlighting the structural significance and diverse biological activities of benzimidazoles. This suggests that derivatives like 2-(6-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole could have implications in anticancer research and therapy development (Akhtar et al., 2019).

Enzymatic Treatment of Organic Pollutants

Husain and Husain (2007) reviewed the use of enzymes and redox mediators in the degradation of organic pollutants, which suggests the potential of 2-(6-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole in environmental applications, particularly in the enzymatic treatment and remediation of pollutants (Husain & Husain, 2007).

properties

IUPAC Name

2-(6-chloropyridin-3-yl)-1-[(4-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3/c1-14-6-8-15(9-7-14)13-24-18-5-3-2-4-17(18)23-20(24)16-10-11-19(21)22-12-16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGYAYRHUBFXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CN=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole

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